![molecular formula C8H9N3O B1331516 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine CAS No. 5117-94-2](/img/structure/B1331516.png)
5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aryl acrylate with a suitable base such as potassium carbonate (K2CO3) in 2-propanol at elevated temperatures (around 170°C) under microwave irradiation . This method allows for efficient cyclization and formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
化学反应分析
Types of Reactions
5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
Anticancer Activity
5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine and its derivatives have shown promising anticancer properties. Research indicates that compounds within the furo[2,3-d]pyrimidine class can inhibit key signaling pathways associated with tumor growth. For instance, studies have demonstrated that these compounds exhibit inhibitory activity against receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor beta (PDGFR-β) .
Case Study: VEGFR-2 and PDGFR-β Inhibition
A study reported the design and synthesis of various 4-substituted 2,6-dimethylfuro[2,3-d]pyrimidines, where specific modifications led to enhanced inhibitory effects on VEGFR-2 and PDGFR-β. The hybrid molecules demonstrated dual functionality by combining RTK inhibition with antitubulin activity, which is crucial for cancer treatment .
GSK-3 Inhibition
Another application of this compound is as a selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3). GSK-3 plays a pivotal role in several cellular processes including metabolism and cell cycle regulation. The compound has been identified as a potent ATP-competitive GSK-3 inhibitor with an IC₅₀ value indicating strong efficacy .
Research Findings
The structural modifications of the furo[2,3-d]pyrimidine framework have been explored to optimize GSK-3 inhibition. For example, certain substitutions at the 4-position of the pyrimidine ring were found to enhance binding affinity and selectivity towards GSK-3 .
Modulation of Wnt Signaling Pathway
This compound has also been implicated in modulating the Wnt signaling pathway through its interaction with Notum, a negative regulator of this pathway. This interaction is crucial as Wnt signaling is involved in various developmental processes and cancer progression .
Studies have shown that derivatives of this compound can effectively inhibit Notum activity, thereby enhancing Wnt signaling which could be beneficial in regenerative medicine and cancer therapy .
Structure-Activity Relationship Studies
Extensive structure-activity relationship (SAR) studies have been conducted to elucidate how variations in the chemical structure of this compound affect its biological activity. These studies have highlighted the importance of specific functional groups and their positions on the pyrimidine ring for optimizing pharmacological properties.
Modification | Effect on Activity |
---|---|
Methyl group at 6-position | Enhances RTK inhibition |
Anilino substitution at 4-position | Influences selectivity towards VEGFR-2/PDGFR-β |
Alkylation at N-position | Affects cell permeability and stability |
Synthesis and Development
The synthesis of this compound involves several chemical transformations that allow for the introduction of various substituents to enhance its biological activity. The methodologies include alkylation and acylation reactions that modify the furo-pyrimidine scaffold effectively .
作用机制
The mechanism of action of 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to the desired biological effect .
相似化合物的比较
Similar Compounds
Uniqueness
5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern on the furo[2,3-d]pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
生物活性
5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₉N₃O, with a molecular weight of 163.18 g/mol. The compound features a fused furan and pyrimidine ring system, characterized by two methyl groups at the 5 and 6 positions of the furo ring and an amine group at the 4 position of the pyrimidine ring. This unique structure contributes to its reactivity and biological interactions.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Interaction : The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects depending on the target involved.
- Antitumor Activity : It has been studied as a potential anticancer agent, particularly for its ability to inhibit receptor tyrosine kinases (RTKs) involved in tumor growth .
- Antimicrobial and Antiviral Properties : The compound exhibits both antibacterial and antiviral activities, making it a candidate for further exploration in infectious disease treatment.
Anticancer Properties
This compound has demonstrated significant anticancer potential in various studies:
- Cell Line Studies : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MDA-MB-453 (breast cancer). For instance, one study reported an IC50 value of 1.5 nM against EGFR in certain derivatives .
Compound | Cell Line | IC50 (nM) |
---|---|---|
Compound 20 | A549 | 1.5 |
Compound 12 | A549 | 1.61 |
Compound 11 | A549 | 7.55 |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Antibacterial Effects : It has been evaluated against various bacterial strains with notable efficacy.
- Antifungal Properties : Research indicates that it may inhibit fungal growth as well.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory activities. Studies suggest that it may reduce inflammation through modulation of inflammatory pathways .
Case Studies and Research Findings
- Synthesis and Evaluation : A study focused on synthesizing derivatives of this compound to enhance its pharmacological properties. The synthesized compounds were evaluated for their anticancer activity using various assays .
- Multitargeted Approach : Research has highlighted the potential of this compound as a multitargeted receptor tyrosine kinase inhibitor. Its ability to inhibit multiple pathways involved in tumor growth could make it a valuable therapeutic agent in oncology.
- Comparative Studies : Comparative studies with other pyrimidine derivatives have shown that modifications to the structure can significantly affect biological activity. For example, compounds with additional functional groups demonstrated enhanced potency against specific cancer cell lines compared to unmodified structures .
常见问题
Q. Basic Synthesis and Characterization
Q. Q1. What are the established synthetic routes for 5,6-dimethylfuro[2,3-d]pyrimidin-4-amine derivatives, and how are reaction conditions optimized?
A1. The synthesis typically involves Ullmann coupling of 4-amino-5-methylfuro[2,3-d]pyrimidine with aryl iodides under copper catalysis, followed by N4-alkylation using alkyl halides (e.g., ethyl iodide, propyl iodide) in DMF with NaH as a base . Key optimizations include:
- Temperature control : Room temperature for alkylation avoids side reactions.
- Solvent selection : DMF ensures solubility of intermediates.
- Purification : Column chromatography (Hexane/EtOAC gradients) and recrystallization yield >75% purity .
Characterization via 1H NMR (e.g., δ 2.15 ppm for methyl groups) and HPLC (retention time consistency) confirms structural integrity .
Q. Q2. How can spectral data discrepancies (e.g., NMR shifts) be resolved during structural validation?
A2. Discrepancies arise from tautomerism or solvent effects. For example:
- 5-CH proton : Observed at δ 4.46–4.55 ppm in DMSO-d6 for alkylated derivatives .
- Aromatic protons : Splitting patterns (e.g., doublets at J = 6.8–8.4 Hz) distinguish para-substituted aryl groups .
Cross-validate with HRMS (e.g., C16H18N3O2 for N-methyl derivatives) and elemental analysis (<0.4% deviation) .
Q. Advanced Synthesis: Water Solubility and Bioactivity
Q. Q3. What strategies improve water solubility of this compound analogs for in vivo studies?
A3. Introduce polar substituents :
- N-aryl modifications : 4-Methoxyphenyl groups enhance solubility via hydrogen bonding (logP reduction by ~0.5 units) .
- Hydrochloride salt formation : E.g., compound 21 (mp 287°C) increases aqueous stability via ionic interactions .
Validate solubility via shake-flask method (pH 7.4 buffer) and correlate with logD values .
Q. Q4. How do structural modifications (e.g., alkyl chain length) impact microtubule inhibition potency?
A4. Alkyl chain elongation (ethyl → butyl) reduces tubulin binding affinity:
- Ethyl derivative (12) : IC50 = 17 nM (comparable to combretastatin A-4).
- Butyl derivative (14) : IC50 = 278 nM due to steric hindrance .
Use molecular docking (PDB: 1SA0) to map hydrophobic interactions at the colchicine binding site .
Q. Biological Evaluation and Mechanisms
Q. Q5. How are multidrug resistance (MDR) mechanisms circumvented by this compound derivatives?
A5. These compounds bypass P-glycoprotein (Pgp) efflux and βIII-tubulin overexpression:
- Pgp inhibition : Derivatives like 3 and 9 retain potency in Pgp-expressing SKOV-3 cells (IC50 < 100 nM) .
- βIII-tubulin selectivity : Methyl substitutions enhance binding to βI/βIV isoforms, reducing resistance .
Validate via flow cytometry (Rhodamine-123 accumulation assay) and qPCR (βIII-tubulin mRNA quantification) .
Q. Q6. What in vitro assays are critical for validating antitubulin activity?
A6. Key assays include:
- Tubulin polymerization inhibition : Measure IC50 using purified bovine tubulin (e.g., compound 4 IC50 = 21 nM) .
- Cell cycle analysis : G2/M arrest in MDA-MB-435 cells via flow cytometry (≥50% arrest at 100 nM) .
- Competitive binding : Displace [³H]colchicine in radiometric assays .
Q. Data Contradictions and Reproducibility
Q. Q7. How should researchers address conflicting IC50 values across studies?
A7. Potential sources of variability:
- Cell line heterogeneity : MDA-MB-435 vs. SKOV-3 differ in tubulin isotype expression .
- Assay conditions : Varying ATP concentrations in kinase assays alter compound potency.
Standardize protocols using NCI-60 screening guidelines and report Hill slopes for dose-response curves .
Q. Q8. Why do some derivatives show reduced activity despite structural similarity?
A8. Subtle changes (e.g., N-aryl vs. N-alkyl ) disrupt key interactions:
- N-(3,4-dimethoxyphenyl) (19) : Lower activity (IC50 = 183 nM) due to altered π-π stacking vs. N-(4-methoxyphenyl) (10) (IC50 = 38.6 nM) .
Use SAR studies to prioritize substituents at the 4-position .
Q. Preclinical Development Considerations
Q. Q9. What pharmacokinetic parameters are critical for advancing derivatives to in vivo models?
A9. Focus on:
- Plasma stability : >80% remaining after 1 h in murine plasma .
- CYP450 inhibition : Screen for CYP3A4/2D6 interactions to avoid toxicity .
- Tissue distribution : Use LC-MS/MS to quantify brain penetration (e.g., logBB > −1.0) .
Q. Q10. How can metabolic liabilities (e.g., demethylation) be mitigated?
A10. Strategies include:
属性
IUPAC Name |
5,6-dimethylfuro[2,3-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-4-5(2)12-8-6(4)7(9)10-3-11-8/h3H,1-2H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCQRVLPINNELE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC=NC(=C12)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302743 | |
Record name | 5,6-dimethylfuro[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50302743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5117-94-2 | |
Record name | 5117-94-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153309 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6-dimethylfuro[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50302743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dimethylfuro[2,3-d]pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。